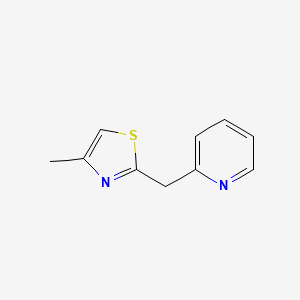
tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a trifluoromethyl group in the structure enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted indazole derivatives
Applications De Recherche Scientifique
tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized as a probe to investigate biological processes and molecular interactions.
Industrial Applications: Used in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzymatic activity. The indazole core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and exerting its biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-hydroxy-3-(trifluoromethyl)-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 6-hydroxy-3-methyl-indazole-1-carboxylate: Lacks the trifluoromethyl group, resulting in lower metabolic stability and lipophilicity.
tert-Butyl 6-hydroxy-3-(difluoromethyl)-indazole-1-carboxylate: Contains a difluoromethyl group, which provides different electronic and steric properties compared to the trifluoromethyl group.
tert-Butyl 6-hydroxy-3-(chloromethyl)-indazole-1-carboxylate: Contains a chloromethyl group, which can participate in different chemical reactions compared to the trifluoromethyl group.
The unique presence of the trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C13H13F3N2O3 |
|---|---|
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
tert-butyl 6-hydroxy-3-(trifluoromethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(20)18-9-6-7(19)4-5-8(9)10(17-18)13(14,15)16/h4-6,19H,1-3H3 |
Clé InChI |
IHQAERALESDCKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


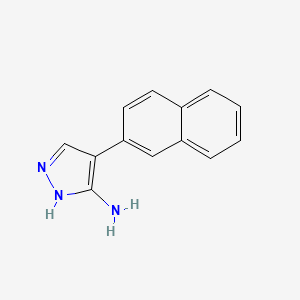
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
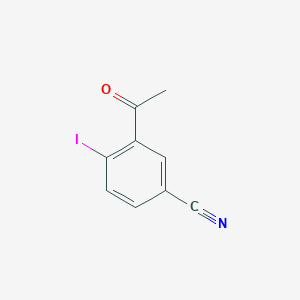
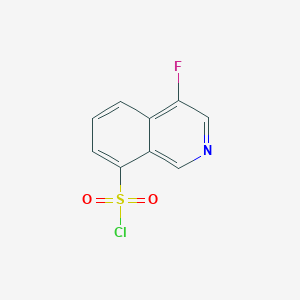
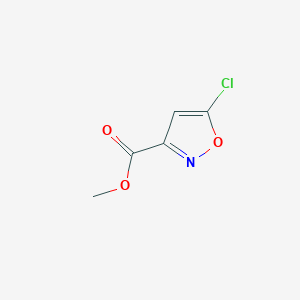
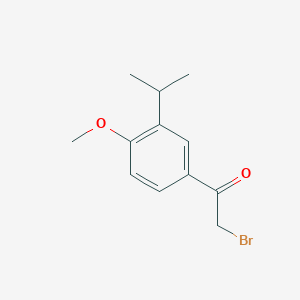
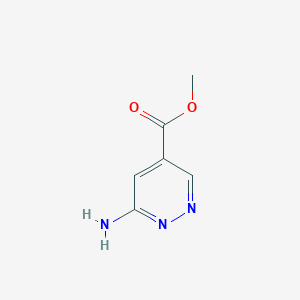
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

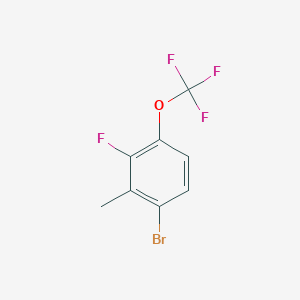

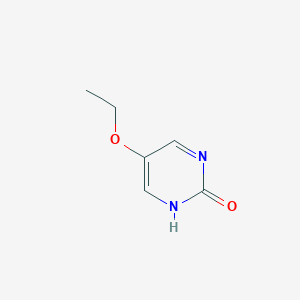
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
